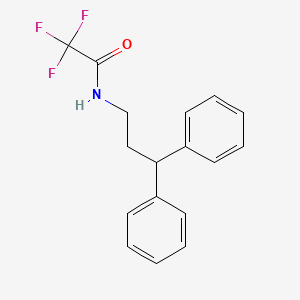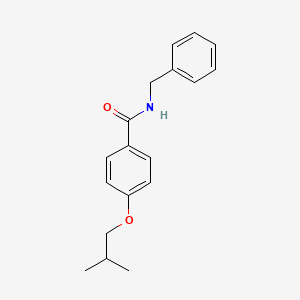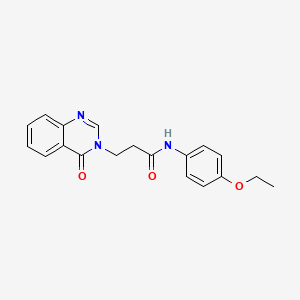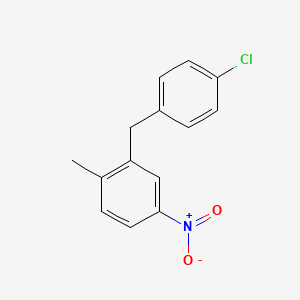![molecular formula C15H11N3O4 B5869849 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5869849.png)
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide, also known as MNFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNFA belongs to the class of acrylamide derivatives and has been found to possess potent anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide is not fully understood, but it is believed to act through multiple pathways. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and inflammation. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been found to be stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has some limitations as well. The compound has low solubility in water, which may limit its use in certain experimental setups. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has several potential future directions for research. One area of interest is the development of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the pharmacokinetic properties of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide in vivo, which could provide valuable information for the development of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide-based drugs. Furthermore, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide could be used as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-microbial drugs. Finally, the study of the mechanism of action of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide could provide valuable insights into the molecular pathways involved in inflammation, cancer, and bacterial growth.
Synthesis Methods
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide can be synthesized using a simple and efficient method that involves the reaction of 2-methyl-5-nitrophenylfuran-3-carbaldehyde and cyanoacetamide in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization methods.
Scientific Research Applications
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has been found to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(E)-2-cyano-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9-2-3-11(18(20)21)7-13(9)14-5-4-12(22-14)6-10(8-16)15(17)19/h2-7H,1H3,(H2,17,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAKGCORYFAQBX-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)


![7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid](/img/structure/B5869806.png)
![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5869817.png)


![2-[(4-chlorobenzyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5869869.png)

